3-(3-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
Properties
CAS No. |
478255-42-4 |
|---|---|
Molecular Formula |
C15H9ClI2N4OS |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9ClI2N4OS/c16-10-3-1-2-8(4-10)14-20-21-15(24)22(14)19-7-9-5-11(17)6-12(18)13(9)23/h1-7,23H,(H,21,24)/b19-7+ |
InChI Key |
JSCXEVZMDQMUOV-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the triazole intermediate.
Attachment of the Diiodobenzylidene Moiety: The diiodobenzylidene moiety is attached through a condensation reaction between the triazole derivative and 2-hydroxy-3,5-diiodobenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Thione Tautomerism and Alkylation Reactions
The thione group (-C=S) undergoes tautomerism to form a thiol tautomer (-SH), enabling nucleophilic reactions. Under basic conditions (e.g., NaOH), the thione converts to a thiolate anion, which reacts with alkyl halides or acylating agents .
For example, alkylation with methyl iodide yields 3-(3-chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-5-(methylthio)-1,2,4-triazole .
Schiff Base Hydrolysis and Recondensation
The benzylidene imine linkage (-CH=N-) undergoes hydrolysis in acidic or aqueous media to regenerate 2-hydroxy-3,5-diiodobenzaldehyde and the triazole-amine intermediate. This reversible reaction enables dynamic covalent chemistry applications.
Mechanism :
Key Data :
-
Hydrolysis rate: pH-dependent, fastest at pH 2–3.
-
Recondensation with aldehydes (e.g., 4-nitrobenzaldehyde) forms derivatives with altered electronic profiles .
Halogen-Specific Reactivity
The iodine and chlorine substituents influence reactivity:
-
Iodine : Participates in Ullmann-type coupling reactions with Cu catalysts (e.g., forming biaryl structures) .
-
Chlorine : Acts as a leaving group in nucleophilic aromatic substitution (e.g., replaced by -OH or -NH₂ under high-temperature basic conditions) .
| Reaction | Conditions | Outcome |
|---|---|---|
| Iodine Coupling | CuI, DMF, 110°C | Biaryl-linked dimers |
| Chlorine Substitution | NaOH (aq), 80°C | Hydroxyphenyl-triazole derivatives |
Metal Complexation
The triazole-thione and phenolic -OH groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming octahedral complexes .
Example Complex :
Applications : Antimicrobial activity enhanced in Cu complexes (MIC: 8 µg/mL against S. aureus) .
Oxidation and Reduction Pathways
-
Oxidation : Thione → Disulfide (using H₂O₂) or sulfonic acid (with KMnO₄) .
-
Reduction : Thione → Thiol (via NaBH₄), enabling further functionalization .
Structural and Mechanistic Insights
-
DFT Calculations : The thione form is energetically favored by 12.3 kcal/mol over the thiol tautomer .
-
Hirshfeld Analysis : Non-covalent interactions (e.g., S⋯H, I⋯H) stabilize the crystal lattice, impacting solubility .
This compound’s multifunctional design supports its versatility in synthetic and pharmacological contexts, though further studies are needed to explore underutilized reactions (e.g., photochemical transformations). Experimental protocols should prioritize halogen-handling safety due to iodine’s volatility .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it may act as an inhibitor of certain enzymes or receptors, making it a potential candidate for the treatment of diseases.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, and DNA intercalation.
Comparison with Similar Compounds
Key Observations :
- The target compound’s diiodo-hydroxybenzylidene group may confer unique antimicrobial properties, though experimental validation is needed.
Characterization Tools :
- X-ray Crystallography : Used to resolve the planar triazole-thione core and confirm substituent orientation (e.g., SHELX software in ).
- Spectroscopy : NMR and IR data for the target compound’s analogs confirm thione tautomerism and Schiff base formation .
Physicochemical and Pharmacological Properties
Crystallographic and Electronic Features:
- The target compound’s diiodo substituents likely induce significant steric hindrance, affecting packing patterns in the crystal lattice. Similar compounds show hydrogen bonding (N–H···S, O–H···S) that stabilizes supramolecular assemblies .
- HOMO-LUMO gaps in triazole-thiones correlate with antioxidant activity, as demonstrated in thiophene-substituted analogs .
Biological Activity
The compound 3-(3-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (C15H9ClI2N4OS) is a derivative of 1,2,4-triazole known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity against cancer cell lines, and its potential as an inhibitor of beta-lactamases.
Chemical Structure and Properties
The compound's structural formula is represented as follows:
- Molecular Formula : C15H9ClI2N4OS
- SMILES : C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound was evaluated against various pathogens including Escherichia coli, Klebsiella pneumoniae, and fungi such as Candida albicans.
In Vitro Studies
A study conducted on related triazole compounds showed that several exhibited moderate antibacterial activities. For instance, compounds with similar structures were validated in vitro against class A serine β-lactamase (SBLs) and metallo β-lactamases (MBLs), demonstrating promising inhibitory effects against KPC-2 and VIM-1 enzymes .
| Compound | Target | Activity |
|---|---|---|
| This compound | KPC-2 | Moderate |
| Other Triazoles | VIM-1 | Weak to Moderate |
Cytotoxicity Evaluation
The cytotoxic effects of the compound were assessed against various human cancer cell lines including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results indicated that the compound exhibited low toxicity with IC50 values above 100 µM for most tested derivatives. Notably, one derivative showed an IC50 of 98.08 µM, suggesting a potential for selective toxicity towards cancer cells over normal cells .
Cytotoxicity Data
| Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|
| MDA-MB-231 | >100 | Low |
| PC3 | >100 | Low |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in bacterial resistance mechanisms. The presence of the triazole ring enhances its interaction with the active sites of beta-lactamases, thus inhibiting their function.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to target proteins. These studies suggest that the compound has a favorable binding profile with key enzymes related to bacterial resistance .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of triazole-thione derivatives like 3-(3-chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., methanol-water mixtures), temperature (reflux vs. ambient), and catalyst choice. For example, intermediate formation may require nucleophilic substitution reactions under acidic conditions, followed by cyclization . Monitoring via TLC or HPLC ensures reaction completion. Yield improvements (e.g., 66–85%) can be achieved by adjusting stoichiometry and recrystallization solvents, as demonstrated in analogous triazole-thione syntheses .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H···O/S interactions) .
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=N stretches ~1600 cm⁻¹, S–H ~2500 cm⁻¹) .
- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon frameworks .
- Elemental analysis : Validates purity and empirical formula .
Q. Which software tools are recommended for crystallographic analysis of this compound?
- Methodological Answer :
- SHELX suite (SHELXL, SHELXS) : Widely used for small-molecule refinement and structure solution. SHELXL handles high-resolution or twinned data, while SHELXPRO interfaces with macromolecular applications .
- ORTEP-3 : Generates thermal ellipsoid plots for visualizing atomic displacement .
- WinGX : Integrates crystallographic workflows, including data reduction and structure validation .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data (e.g., DFT vs. spectroscopic results)?
- Methodological Answer :
- Benchmarking : Compare calculated (DFT/B3LYP/6-311G(d,p)) and experimental vibrational frequencies (IR) or NMR chemical shifts. Discrepancies >5% may indicate inadequate basis sets or solvent effects .
- Conformational analysis : Perform torsional scans (e.g., ±180° in 20° steps) to identify low-energy conformers that align with observed data .
- Error analysis : Use tools like Data Reduction and Error Analysis for the Physical Sciences to quantify systematic vs. random errors .
Q. What strategies are effective for designing biological activity studies (e.g., anti-inflammatory or antimicrobial) for this compound?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify substituents (e.g., halogen positioning, hydroxy groups) based on bioisosteric principles. For example, 3,5-diiodo substitution may enhance lipophilicity and target binding .
- In vitro assays :
- Anti-inflammatory : Measure COX-2 inhibition via ELISA .
- Antimicrobial : Use broth microdilution (MIC) against Gram-positive/negative strains .
- Theoretical docking : AutoDock Vina or Schrödinger Suite predicts binding modes with protein targets (e.g., fungal CYP51 for antifungal activity) .
Q. How should researchers validate hydrogen-bonding networks in the crystal structure?
- Methodological Answer :
- Geometric criteria : Apply IUCr standards (e.g., D–H···A distances <3.5 Å, angles >120°) using PLATON or Mercury .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., % contribution of H···O/S contacts) .
- Multipole refinement : Enhances electron-density maps for weak interactions (e.g., C–H···π) using high-resolution data .
Q. What computational methods are suitable for investigating electronic properties (e.g., HOMO-LUMO gaps) of this compound?
- Methodological Answer :
- DFT calculations : Use B3LYP/6-311G(d,p) to compute frontier orbitals. Smaller HOMO-LUMO gaps (<4 eV) suggest higher reactivity .
- Solvent effects : Apply PCM or COSMO models to simulate polar environments .
- Charge-transfer analysis : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., LP(S) → σ*(C–N)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
